An In-depth Technical Guide to the Physicochemical Properties of 2-(1,1-Difluoroethyl)-1,3-thiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,1-Difluoroethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. 2-(1,1-Difluoroethyl)-1,3-thiazole is a molecule of significant interest within this class. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive direct experimental data, this document emphasizes the established experimental protocols for determining these properties, providing researchers with a robust framework for its characterization. Data for structurally similar compounds are presented for comparative purposes.
Chemical Identity
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IUPAC Name: 2-(1,1-Difluoroethyl)-1,3-thiazole
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Molecular Formula: C₅H₅F₂NS
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Molecular Weight: 149.16 g/mol
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CAS Number: Not available in searched databases.
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Chemical Structure:
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| logP (Octanol/Water Partition Coefficient) | 1.6 - 2.4 | This value suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability. Predictions for derivatives like 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde and 2-(bromomethyl)-4-(1,1-difluoroethyl)-1,3-thiazole fall within this range[1]. |
| Boiling Point | ~150-180 °C | Estimated based on the boiling point of 2-ethylthiazole (148 °C) and the influence of fluorine substitution. A derivative, 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride, has a predicted boiling point of 284.0±40.0 °C, indicating the significant effect of further substitution[2][3]. |
| pKa (Acid Dissociation Constant) | ~1-2 | The thiazole ring is weakly basic. The electron-withdrawing nature of the difluoroethyl group is expected to further decrease the basicity of the thiazole nitrogen compared to non-fluorinated analogs. |
Comparative Physicochemical Data of Structurally Related Compounds
To provide context, the following table summarizes the experimental physicochemical properties of 2-ethylthiazole, a non-fluorinated analog.
| Property | 2-Ethylthiazole |
| Molecular Formula | C₅H₇NS |
| Molecular Weight | 113.18 g/mol [3] |
| Boiling Point | 148 °C at 760 mmHg[3] |
| logP | 1.8 (predicted)[3] |
| Physical Description | Colorless clear liquid |
The introduction of the two fluorine atoms in 2-(1,1-difluoroethyl)-1,3-thiazole is expected to increase the molecular weight, boiling point, and lipophilicity (logP) compared to 2-ethylthiazole.
Experimental Protocols for Physicochemical Property Determination
This section details the standard experimental procedures for determining the key physicochemical properties of organic compounds like 2-(1,1-difluoroethyl)-1,3-thiazole.
Although 2-(1,1-difluoroethyl)-1,3-thiazole is likely a liquid at room temperature, this protocol is crucial for solid derivatives.
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
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Procedure:
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A small, finely powdered sample of the solid compound is packed into a capillary tube, sealed at one end.
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The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
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The sample is heated slowly (1-2 °C per minute) as the expected melting point is approached.
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The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2[4][5][6][7].
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
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Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block)[8][9][10].
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Procedure:
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A small amount of the liquid is placed in the fusion tube.
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A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
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The fusion tube is attached to a thermometer and heated in a bath.
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As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
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The heating is stopped, and the liquid is allowed to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube[11][12].
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Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guideline.
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Procedure (Qualitative):
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Add approximately 10 mg of the compound to a test tube.
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Add 1 mL of the solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.
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Observe whether the compound dissolves completely. Solubility is often categorized as soluble, partially soluble, or insoluble[13][14][15][16][17].
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Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It quantifies the strength of an acid. For a base, it refers to the pKa of its conjugate acid.
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Methods:
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Potentiometric Titration: This is a highly accurate method where the compound is dissolved in a suitable solvent (often a water-organic mixture for poorly soluble compounds) and titrated with a standard acid or base. The pH is monitored with a pH meter, and the pKa is determined from the midpoint of the titration curve[18][19].
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Spectrophotometry (UV-Vis): This method is suitable for compounds with a chromophore that exhibits a spectral shift upon protonation or deprotonation. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data[18][19].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons near the ionization site as a function of pH can be used to determine the pKa[20][21][22].
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Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. logP is the logarithm of this coefficient.
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Methods:
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Shake-Flask Method: This is the traditional method where the compound is dissolved in a mixture of octanol and water. The mixture is shaken to allow for partitioning, and then the phases are separated. The concentration of the compound in each phase is determined (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as log([concentration in octanol]/[concentration in water])[23].
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High-Performance Liquid Chromatography (HPLC): A rapid and widely used method where the logP is estimated from the retention time of the compound on a reverse-phase HPLC column. The retention time is correlated with the logP values of a set of standard compounds with known logP values[24][25][26][27].
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Relevance in Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine, particularly a difluoroethyl group, can significantly modulate a molecule's properties:
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Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.
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Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral absorption.
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Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
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pKa Modulation: The electron-withdrawing nature of the difluoroethyl group can lower the pKa of nearby basic centers, affecting the ionization state of the molecule at physiological pH and influencing its solubility and target engagement.
Fluoroalkyl-thiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents[28][29][30][31].
Visualized Workflows and Relationships
Caption: A logical workflow for the synthesis, characterization, and physicochemical profiling of a novel compound.
Caption: The interplay between key physicochemical properties influencing oral drug absorption.
References
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